1-Chloro-1-(5-(methylthio)-2-(trifluoromethyl)phenyl)propan-2-one
Description
1-Chloro-1-(5-(methylthio)-2-(trifluoromethyl)phenyl)propan-2-one is a ketone derivative featuring a propan-2-one backbone substituted with a chloro group and an aromatic ring bearing methylthio (5-position) and trifluoromethyl (2-position) groups.
Properties
Molecular Formula |
C11H10ClF3OS |
|---|---|
Molecular Weight |
282.71 g/mol |
IUPAC Name |
1-chloro-1-[5-methylsulfanyl-2-(trifluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H10ClF3OS/c1-6(16)10(12)8-5-7(17-2)3-4-9(8)11(13,14)15/h3-5,10H,1-2H3 |
InChI Key |
NKNAZFJELDZEBB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=CC(=C1)SC)C(F)(F)F)Cl |
Origin of Product |
United States |
Biological Activity
1-Chloro-1-(5-(methylthio)-2-(trifluoromethyl)phenyl)propan-2-one is an organic compound with significant implications in biological and chemical research. Its structure includes a chloro group, a methylthio group, and a trifluoromethyl group, which contribute to its unique biological activity. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula: C11H10ClF3OS2
- Molecular Weight: 314.77 g/mol
- IUPAC Name: this compound
- CAS Number: 1805748-64-4
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition: The compound may act as an enzyme inhibitor by binding to the active site of specific enzymes, thereby preventing substrate binding and inhibiting catalytic activity.
- Protein-Ligand Interactions: It can influence protein functions through ligand interactions, which may lead to alterations in signaling pathways.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that derivatives with methylthio and trifluoromethyl groups can enhance antibacterial activity against various bacterial strains.
Anticancer Properties
Preliminary studies suggest potential anticancer activity. The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been noted. Further research is required to establish its efficacy and safety in clinical settings.
Case Studies
- Study on Enzyme Inhibition: A study demonstrated that derivatives of the compound inhibited dihydrofolate reductase (DHFR), an important enzyme in folate metabolism, suggesting potential applications in cancer therapy .
- Antimicrobial Testing: In vitro tests showed that the compound exhibited significant antimicrobial activity against Gram-positive bacteria, indicating its potential as a lead compound for developing new antibiotics .
Research Findings
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
- Trifluoromethyl Position: The target compound’s trifluoromethyl group on the phenyl ring (vs.
- Methylthio vs. Methoxy : The methylthio group (moderately electron-donating, lipophilic) in the target compound contrasts with methoxy in , which is more electron-donating and polar, affecting solubility and reactivity .
- Heterocyclic Systems : Compounds like 1-(5-Chloro-3-methylbenzo[b]thiophen-2-yl)-3-(phenylthio)propan-1-one () incorporate fused thiophene rings, altering conjugation and steric bulk compared to the target’s phenyl system .
Physical-Chemical Properties
- Electron-Withdrawing Effects: The trifluoromethyl group increases the ketone’s electrophilicity, enhancing reactivity toward nucleophiles compared to non-fluorinated analogs like 1-(5-Chlorothiophen-2-yl)-3-phenylprop-2-en-1-one () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
